

Validating Nickel-60 Data: A Comparative Guide Using Certified Geological Reference Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nickel-60
Cat. No.:	B576911

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accuracy and reliability of isotopic data are paramount. This guide provides an objective comparison of methodologies for the validation of **Nickel-60** (^{60}Ni) data, leveraging certified geological reference materials. It includes a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of the analytical workflow.

The precise measurement of nickel (Ni) isotope ratios, particularly the $^{60}\text{Ni}/^{58}\text{Ni}$ ratio, has become a valuable tool in diverse scientific fields, from geology and planetary science to environmental monitoring and potentially in biomedical research. The validation of analytical methods through the use of certified reference materials (CRMs) is a critical step in ensuring the accuracy and comparability of data across different laboratories and studies.

Comparative Analysis of $^{60}\text{Ni}/^{58}\text{Ni}$ in Certified Geological Reference Materials

The analysis of internationally recognized geological reference materials is fundamental for validating the accuracy and precision of nickel isotope measurement protocols. The data presented below summarizes $\delta^{60/58}\text{Ni}$ values for several commonly used reference materials, as determined by various studies employing multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) with a double-spike technique for instrumental mass bias correction. All $\delta^{60/58}\text{Ni}$ values are reported in per mil (‰) relative to the NIST SRM 986 nickel standard, which has a defined $\delta^{60/58}\text{Ni}$ value of 0‰. [1]

Reference Material	Rock Type	Reported $\delta^{60}/^{58}\text{Ni}$ (‰)	2s Uncertainty (‰)	Reference
BHVO-2	Basalt	0.02 ± 0.04	0.04	[2][3]
0.03 ± 0.06	0.06	[4]		
0.05 ± 0.07	0.07	[4]		
-0.01 to 0.13	-	[3]		
BCR-2	Basalt	0.20 ± 0.07	0.07	[3]
0.21 ± 0.07	0.07	[3]		
JP-1	Peridotite	0.13 ± 0.03	0.03	[3]
0.134 ± 0.029	0.029	[3]		
0.100 ± 0.08	0.08	[3]		
PCC-1	Peridotite	0.12 ± 0.03	0.03	[3]
0.119 ± 0.045	0.045	[3]		
SGR-1b	Shale	0.56 ± 0.04	0.04	[2]
GSS-1	Soil	-0.27 ± 0.06	0.06	[2]
GSS-7	Soil	-0.11 ± 0.01	0.01	[2]
GSD-10	Stream Sediment	0.46 ± 0.06	0.06	[2]
GSB-12	Bean Plant	0.52 ± 0.06	0.06	[2]
NOD-A-1	Manganese Nodule	+1.06 ± 0.04	0.04	[4]
NOD-P-1	Manganese Nodule	+0.34 ± 0.06	0.06	[4]
SDO-1	Shale	+0.14 to +1.06	-	[5]

Note: The $\delta^{60}/^{58}\text{Ni}$ values represent the relative difference in the $^{60}\text{Ni}/^{58}\text{Ni}$ ratio of the sample compared to the NIST SRM 986 standard.

The consistency of the $\delta^{60/58}\text{Ni}$ values for materials like BHVO-2 and JP-1 across different studies demonstrates the robustness of the double-spike MC-ICP-MS method for high-precision nickel isotope analysis.[3][4] The range of $\delta^{60/58}\text{Ni}$ values observed in these geological reference materials, from negative to positive, highlights their utility in validating methods over a spectrum of isotopic compositions.[2][5]

Experimental Protocol: High-Precision Nickel Isotope Analysis

The accurate determination of nickel isotope ratios in geological materials necessitates a meticulous analytical procedure to isolate nickel from the sample matrix and to correct for instrumental mass fractionation. The most common and reliable method is the double-spike MC-ICP-MS technique.[2][5]

1. Sample Digestion:

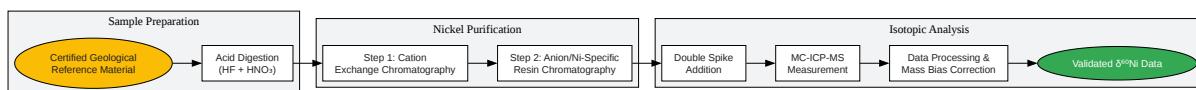
- Approximately 50-100 mg of the powdered geological reference material is weighed into a Savillex® PFA vial.
- A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added to the sample.
- The vial is sealed and heated on a hotplate at approximately 120°C for at least 48 hours to ensure complete dissolution.
- The solution is then evaporated to dryness, followed by the addition of concentrated HNO₃ and further heating to break down any remaining fluorides.

2. Nickel Purification using Two-Stage Ion-Exchange Chromatography:

A crucial step for accurate isotopic analysis is the separation of nickel from other elements that could cause isobaric interferences (e.g., ⁵⁸Fe on ⁵⁸Ni, ⁶⁰Fe on ⁶⁰Ni) or matrix effects during mass spectrometry. A two-step chromatographic procedure is commonly employed.[5][6][7]

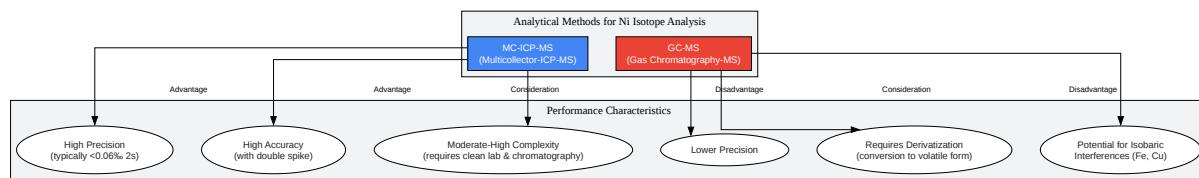
- Step 1: Cation Exchange Chromatography: The digested sample is dissolved in a dilute acid (e.g., 0.5 M HCl) and loaded onto a column containing a cation exchange resin (e.g.,

AG50W-X8).[6][7] The bulk of the matrix elements are eluted, while nickel is retained on the resin. Nickel is subsequently eluted using a stronger acid solution.


- Step 2: Anion Exchange or Ni-Specific Resin Chromatography: The nickel fraction from the first column is further purified using a second column. This often involves an anion exchange resin or a nickel-specific resin (e.g., Ni-spec™) to remove any remaining trace elements.[6][7]

3. Mass Spectrometry and Data Acquisition:

- The purified nickel fraction is mixed with a "double spike," an artificially enriched solution of two nickel isotopes (e.g., ^{61}Ni and ^{62}Ni). This allows for the correction of instrumental mass bias.
- The sample-spike mixture is introduced into a multicollector inductively coupled plasma mass spectrometer (MC-ICP-MS).[8]
- The ion beams of the nickel isotopes (e.g., ^{58}Ni , ^{60}Ni , ^{61}Ni , ^{62}Ni) are simultaneously measured in different Faraday cups.
- The raw isotopic ratios are then processed using a mathematical algorithm that utilizes the known isotopic composition of the double spike to correct for mass fractionation that occurs during the analysis.


Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the logical comparison of methods, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the validation of ^{60}Ni data.

[Click to download full resolution via product page](#)

Caption: Comparison of analytical methods for Ni isotope analysis.

In conclusion, the validation of **Nickel-60** data through the rigorous analysis of certified geological reference materials is essential for producing high-quality, interoperable datasets. The double-spike MC-ICP-MS method, coupled with a robust two-stage chromatographic purification, stands as the benchmark for achieving the high precision and accuracy required for demanding research applications. The data and protocols presented in this guide offer a valuable resource for laboratories seeking to establish or verify their capabilities in nickel isotope analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Nickel isotope analysis [alsglobal.se]
- To cite this document: BenchChem. [Validating Nickel-60 Data: A Comparative Guide Using Certified Geological Reference Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576911#validation-of-nickel-60-data-using-certified-geological-reference-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com